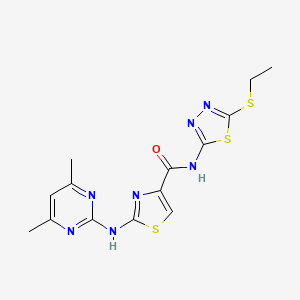

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7OS3/c1-4-23-14-21-20-13(25-14)18-10(22)9-6-24-12(17-9)19-11-15-7(2)5-8(3)16-11/h5-6H,4H2,1-3H3,(H,18,20,22)(H,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAUFSWTPZWMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, with a focus on its pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties known for their biological activity. The synthesis often employs microwave irradiation techniques to enhance yield and purity. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the molecular structure and functional groups.

Biological Activity

The biological activity of this compound is attributed to its structural components:

1. Thiadiazole Moiety

The 1,3,4-thiadiazole ring is known for a wide range of biological activities including:

- Anticancer : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by inhibiting DNA and RNA synthesis without affecting protein synthesis .

- Antimicrobial : Compounds containing thiadiazole have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

2. Pyrimidine Component

The 4,6-dimethylpyrimidine segment contributes to:

- Anticonvulsant Activity : Pyrimidine derivatives have been reported to exhibit anticonvulsant properties in various animal models .

- Neuroprotective Effects : The presence of the pyrimidine ring enhances neuroprotective activity, making it a candidate for treating neurodegenerative diseases .

3. Thiazole Structure

The thiazole ring has been associated with:

- Antitumor Activity : Thiazole derivatives have shown promising results in inhibiting tumor growth by targeting key cellular pathways involved in cancer progression .

- Inhibition of Carbonic Anhydrase : Certain thiazole compounds act as inhibitors of carbonic anhydrase, which can be beneficial in treating conditions like glaucoma and obesity .

Case Studies

Several studies have explored the biological activity of similar compounds:

- A study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives revealed significant anticancer activity against HepG2 and A549 cell lines with IC50 values indicating potent cytotoxicity .

- Research on various 1,3,4-thiadiazole derivatives highlighted their effectiveness as anticonvulsants in animal models, demonstrating their potential for therapeutic use in epilepsy .

Data Table

The following table summarizes the biological activities observed in related compounds:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been shown to possess broad-spectrum antibacterial and antifungal activities. These findings suggest that 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide may serve as a scaffold for developing new antimicrobial agents .

Anticancer Properties

The thiazole ring has been associated with anticancer activity in various studies. Compounds derived from thiazoles have demonstrated efficacy against several cancer cell lines. For example, thiazole-pyridine hybrids have shown promising results in inhibiting the growth of breast cancer cells (IC50 values significantly lower than standard chemotherapeutics) and other types of tumors . The specific structure of the compound may enhance its interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies indicate that substituents on the thiazole and pyrimidine rings significantly influence the compound's potency against various biological targets .

Synthesis and Derivation

The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques that enhance yield and purity. The ability to modify functional groups allows for the exploration of a wide range of derivatives with tailored biological activities. For instance, variations in the ethylthio group or modifications on the pyrimidine ring can lead to compounds with improved efficacy or reduced toxicity .

Case Studies

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiazole Carboxamide Derivatives

The compound shares structural homology with N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) . Key differences include:

- Core substitution : The target compound has a carboxamide at thiazole position 4, whereas analogs in feature a carboxamide at position 5.

- Bioactivity : While compounds were tested for pharmacological activity (statistical significance: p < 0.05), the target compound’s ethylthio-thiadiazolyl group may confer distinct solubility or target-binding properties.

Thiadiazole-Containing Compounds

The 5-(ethylthio)-1,3,4-thiadiazol-2-yl group aligns with agrochemical-active thiadiazoles in , where 1,3,4-thiadiazole derivatives promoted crop growth at low concentrations . However, the ethylthio substituent in the target compound may alter bioactivity compared to unsubstituted or aryl-substituted thiadiazoles.

Comparative Data Table

Research Findings and Implications

- Synthesis Challenges : Multi-step coupling reactions (as in ) may require optimization for scalability, particularly with sterically hindered substituents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing thiazole-thiadiazole hybrids like this compound?

- Methodology :

- Step 1 : Couple a thiazole-4-carboxylic acid derivative (e.g., 2-aminothiazole-4-carboxylic acid) with a 1,3,4-thiadiazol-2-amine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF or DCM .

- Step 2 : Introduce the 4,6-dimethylpyrimidin-2-yl group via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .

- Purification : Use preparative TLC or column chromatography (e.g., n-hexane/ethyl acetate gradients) .

- Key Data :

| Step | Yield Range | Purity (HPLC) | Characterization Techniques |

|---|---|---|---|

| 1 | 6–39% | 98–99% | H/C NMR, MS |

| 2 | 17–24% | >95% | Melting point, IR |

Q. How is structural characterization performed for such compounds?

- Techniques :

- NMR : Confirm regiochemistry of the thiadiazole and thiazole rings using H and C chemical shifts (e.g., pyrimidine protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] via ESI-MS) with <2 ppm deviation .

- HPLC : Assess purity (>95% required for biological assays) using C18 reverse-phase columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiadiazole-thiazole coupling?

- Challenges : Low yields (6–39%) due to steric hindrance from the ethylthio group or competing side reactions .

- Solutions :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalysis : Introduce Pd-based catalysts for C–N bond formation in pyrimidine functionalization .

- Temperature Control : Maintain 0–5°C during coupling to minimize decomposition .

- Data Contradictions :

- Higher yields (39%) reported with 1-(pyrimidin-2-yl)piperidin-4-amine vs. 6% with tetrahydronaphthalen-1-amine, suggesting amine nucleophilicity impacts efficiency .

Q. What biological activities are predicted for this compound based on structural analogs?

- Anticancer Potential :

- Thiadiazole-thiazole hybrids inhibit kinases (e.g., Bcr-Abl) or disrupt DNA replication via intercalation .

- Key Analog Data :

| Analog Structure | IC (µM) | Target |

|---|---|---|

| Thiazole-pyrimidine hybrids | 0.1–5.0 | Tubulin polymerization |

| Thiadiazole-benzamide derivatives | 2.3–10.0 | Topoisomerase II |

- Mechanistic Studies : Use molecular docking to predict binding to ATP pockets (e.g., Dasatinib-like interactions) .

Q. How do substituents (e.g., ethylthio, dimethylpyrimidine) influence solubility and bioavailability?

- Lipophilicity : Ethylthio groups increase logP (predicted logP = 3.2), reducing aqueous solubility but enhancing membrane permeability .

- Crystallinity : Dimethylpyrimidine improves melting points (>100°C), aiding solid-state stability .

- Solutions :

- Prodrug Design : Introduce phosphate esters for aqueous solubility .

- Co-crystallization : Use succinic acid to enhance dissolution rates .

Data Contradiction Analysis

Q. Why do similar thiadiazole derivatives show conflicting cytotoxicity results?

- Factors :

- Assay Variability : MTT vs. CellTiter-Glo® assays may yield differing IC values due to detection mechanisms .

- Purity : Impurities >5% (e.g., unreacted amine) can artifactually increase toxicity .

- Resolution :

- Validate purity via HPLC before testing.

- Standardize assays across studies (e.g., NCI-60 panel protocols) .

Methodological Recommendations

Q. What strategies mitigate sulfur-based byproducts during synthesis?

- Issue : Thiol/ethylthio groups can oxidize to disulfides or sulfoxides .

- Solutions :

- Use degassed solvents and inert atmospheres (N/Ar).

- Add antioxidants (e.g., BHT) during workup .

- Validation : Monitor via TLC (R shifts) or LC-MS for [M+16] (sulfoxide formation) .

Structural and Computational Analysis

Q. How can DFT calculations predict reactivity of the thiadiazole ring?

- Approach :

- Compute Fukui indices to identify nucleophilic/electrophilic sites .

- Example : The 5-(ethylthio)-1,3,4-thiadiazol-2-yl group shows high electrophilicity at S atoms, favoring nucleophilic aromatic substitution .

- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.